molecular formula C3H10ClNO B1607216 2-Aminopropanol hydrochloride CAS No. 6170-23-6

2-Aminopropanol hydrochloride

Cat. No.: B1607216
CAS No.: 6170-23-6
M. Wt: 111.57 g/mol
InChI Key: RPDODBFXWRWFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopropanol hydrochloride (CAS 6170-23-6) is a versatile chiral amine salt that serves as a fundamental building block in organic synthesis and biomedical research. With a molecular formula of C₃H₁₀ClNO and a molecular weight of 111.57 g/mol , this compound is valued for its application in nucleophilic substitution, oxidation, and reduction reactions to create a diverse range of derivatives . Its significant research value is profoundly linked to its stereochemistry; the presence of a chiral center gives rise to (R)- and (S)- enantiomers, which are critical in the synthesis of enantiomerically pure pharmaceuticals . The (S)-enantiomer, in particular, is a crucial chiral intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin . Beyond its role as a synthetic precursor, derivatives of 2-aminopropanol have been investigated for various therapeutic applications, including as potential antiviral and anticancer agents, with some studies demonstrating an ability to induce apoptosis in cancer cell lines . Furthermore, its capacity to form complexes with drugs is being explored to enhance solubility and bioavailability in novel drug delivery systems . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropan-1-ol;hydrochloride
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InChI

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPDODBFXWRWFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276093, DTXSID70884233
Record name 1-Propanol, 2-amino-, hydrochloride
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Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Molecular Weight

111.57 g/mol
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CAS No.

6170-23-6, 17016-92-1
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Record name 2-Aminopropanol hydrochloride
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Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Record name 1-Propanol, 2-amino-, hydrochloride
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Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Record name 2-aminopropan-1-ol hydrochloride
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Record name 2-AMINOPROPANOL HYDROCHLORIDE
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Synthetic Methodologies and Reaction Pathways for 2 Aminopropanol Hydrochloride

Strategies for Racemic 2-Aminopropanol Synthesis

Racemic 2-aminopropanol can be synthesized through several established chemical routes, each utilizing different starting materials and reaction conditions.

One of the most common approaches to synthesizing 2-aminopropanol is through the reduction of the amino acid alanine (B10760859) or its derivatives. google.com The carboxylic acid functional group is reduced to a primary alcohol while preserving the amino group.

Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the direct reduction of alanine, providing the target product in a single step with good yields, though its cost and reactivity can be prohibitive for large-scale industrial production. google.comchemspider.com A two-step method is often preferred, which involves first esterifying the alanine (e.g., with ethanol (B145695) to form L-alanine ethyl ester hydrochloride) and then reducing the ester. google.com Common reducing agents for the ester include sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄). google.comgoogle.com An alternative, cost-effective method utilizes tetramethylammonium (B1211777) borohydride as the reducing agent, which can be prepared from potassium borohydride and tetramethylammonium chloride. google.com This method has been shown to significantly reduce the amount of borohydride reagent needed per ton of product. google.com

Table 1: Comparison of Reducing Agents for Alanine Derivatives

Starting Material Reducing Agent Key Features Reference
L-Alanine Lithium aluminum hydride (LiAlH₄) One-step process; expensive and unstable. google.com
L-Alanine Ethyl Ester Sodium borohydride (NaBH₄) / Potassium borohydride (KBH₄) Two-step process; high consumption of reducing agent. google.com
L-Alanine Ethyl Ester Hydrochloride Tetramethylammonium borohydride Two-step process; reduced consumption of borohydride, lower cost. google.com
Ethyl ester of alanine Catalytic Hydrogenation An alternative reduction method. drugfuture.com

Another significant pathway involves the ring-opening of propylene (B89431) oxide with an amine source. The direct reaction of propylene oxide with aqueous ammonia (B1221849) can produce 1-amino-2-propanol, a structural isomer. wikipedia.org However, specific conditions and catalysts can favor the formation of 2-aminopropanol.

A method has been developed that uses propylene oxide and liquid ammonia as raw materials in a fixed-bed reactor with a rare earth modified catalyst. google.com This process allows for a high-selectivity ring-opening addition reaction to yield 2-aminopropanol. google.com

An alternative two-step approach begins with the ring-opening of propylene oxide using hydrochloric acid to form an intermediate, β-chloropropanol. google.com This intermediate is then subjected to ammonolysis, reacting with an excess of liquid ammonia under heat and pressure, often with a catalyst like an alkali metal hydrohalide (e.g., KI or KBr), to produce 2-aminopropanol. google.com This method avoids expensive reducing agents and has high atom economy as by-products can be recycled. google.com

Table 2: Synthesis Routes from Propylene Oxide

Method Step 1 Step 2 Key Advantages Reference
Catalytic Amination Propylene oxide + Liquid Ammonia (with rare earth catalyst) - Direct, high selectivity, convenient operation. google.com
Two-Step Ammonolysis Propylene oxide + HCl → β-chloropropanol β-chloropropanol + Liquid Ammonia (with KI or KBr catalyst) Avoids expensive reducing agents, high atom economy. google.com

Reductive amination is a versatile method that converts a carbonyl group (ketone or aldehyde) into an amine through an intermediate imine. wikipedia.org In the context of 2-aminopropanol synthesis, this can be achieved starting from hydroxyacetone (B41140). The process involves the reaction of hydroxyacetone with an ammonia source to form an imine, which is then reduced in situ to the desired amino alcohol. Catalysts such as Raney Nickel are often used for the reduction step. google.com While effective, this route can be limited by the cost of the starting material (hydroxyacetone) and the complexity of catalyst preparation. google.comgoogle.com

Other less common but documented methods for preparing 2-aminopropanol exist. One such method is the reduction of acetylcarbinoloxime using sodium amalgam in a dilute acetic acid solution. drugfuture.com Additionally, a process for synthesizing the enantiomerically pure (S)-2-amino-1-propanol involves the cleavage of the methyl ether from (S)-1-methoxy-2-propylamine using concentrated hydrochloric acid under heat, which directly yields the hydrochloride salt. justia.com

Enantioselective Synthesis of 2-Aminopropanol and its Hydrochloride

For many pharmaceutical applications, a single enantiomer of 2-aminopropanol is required. This can be achieved either through asymmetric synthesis, which builds the chiral molecule from the ground up, or by resolving a racemic mixture.

The resolution of a racemic mixture is a classical and widely used technique to separate enantiomers. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard methods like crystallization. minia.edu.eg The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated. libretexts.org

For a racemic base like 2-aminopropanol, this is accomplished by reacting it with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.org Examples of such acids include (+)-tartaric acid, (-)-malic acid, or derivatives like di-O-benzoyl-(+)-tartaric acid. libretexts.orgresearchgate.net The reaction produces a mixture of two diastereomeric salts.

For example:

(R)-2-aminopropanol + (R,R)-tartaric acid → (R)-amine-(R,R)-acid salt

(S)-2-aminopropanol + (R,R)-tartaric acid → (S)-amine-(R,R)-acid salt

These two salts are diastereomers and will have different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.orgminia.edu.eg After separating the crystallized salt by filtration, the pure enantiomer of the amine is recovered by treating the salt with a strong base (e.g., sodium hydroxide) to neutralize the resolving acid. libretexts.org The other enantiomer remains in the filtrate and can be recovered similarly. This method remains a cornerstone of large-scale industrial separation of chiral amines. minia.edu.eg

Asymmetric Catalysis in 2-Aminopropanol Synthesis

The enantioselective synthesis of chiral molecules, such as the enantiomers of 2-aminopropanol (alaninol), is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. frontiersin.orgmdpi.com Asymmetric catalysis provides an efficient pathway to these enantiopure compounds by utilizing chiral catalysts to control the stereochemical outcome of a reaction. frontiersin.org While direct asymmetric synthesis of 2-aminopropanol is a specific application, the principles are well-established in the synthesis of chiral amino alcohols.

Methodologies often involve the asymmetric reduction of α-amino ketones or the hydrogenation of α-amino esters. For instance, the catalytic hydrogenation of an alanine ester is a known route to (S)-2-amino-1-propanol. justia.com Transition metal complexes with chiral ligands are central to these transformations. Catalysts based on metals like Ruthenium, Rhodium, and Iridium, paired with chiral phosphine (B1218219) ligands such as BINAP, have demonstrated high efficiency and enantioselectivity in the reduction of similar keto-ester functionalities.

Another significant strategy is asymmetric transfer hydrogenation, which often employs a hydrogen donor like 2-propanol or formic acid in the presence of a chiral catalyst. This approach has been successfully applied to a wide range of ketones, offering a practical alternative to high-pressure hydrogenation. The precise control over stereochemistry afforded by these catalytic systems allows for the production of 2-aminopropanol with high enantiomeric purity. rsc.org

Table 1: Representative Asymmetric Catalytic Approaches for Chiral Alcohol Synthesis
Catalyst TypeSubstrate ClassGeneral TransformationKey Advantages
Chiral Transition Metal Complexes (e.g., Ru-BINAP)α-Amino Esters / KetonesAsymmetric HydrogenationHigh enantioselectivity, high yield
Chiral Brønsted AcidsIminesAsymmetric ReductionMetal-free, mild conditions
Bifunctional Organocatalystsα,β-Unsaturated AldehydesAsymmetric Michael AdditionHigh stereocontrol, diverse applications. mdpi.com

Enzymatic Transformations for Chiral Aminopropanol (B1366323) Production

Biocatalysis, utilizing enzymes as natural catalysts, offers a highly selective and environmentally sustainable route to chiral compounds like 2-aminopropanol. nih.govrsc.org Enzymes operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, which simplifies downstream processing. researchgate.netresearchgate.net

One prominent enzymatic method involves the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a keto alcohol precursor to produce the desired chiral amino alcohol. For example, a transaminase can be used to convert a suitable ketone into (S)-1-methoxy-2-aminopropane, a precursor which can then be converted to (S)-2-amino-1-propanol. google.com The process often uses a low-cost amine donor, such as 2-aminopropane. google.com

Another powerful enzymatic strategy is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly used for the kinetic resolution of racemic amino alcohols through enantioselective acylation.

Furthermore, multi-enzyme cascade reactions are being developed to produce chiral amino alcohols from simple, achiral starting materials in a one-pot system. researchgate.netnih.gov These cascades can combine the actions of several enzymes, such as transketolases and transaminases, to build complex chiral molecules with high efficiency and atom economy. researchgate.netnih.gov For instance, the enzymatic conversion of 2-aminopropane to (S)-2-amino-1-propanol has been described as a viable production method. justia.comgoogle.com

Table 2: Enzymatic Strategies for Chiral Aminopropanol Production
Enzyme ClassStrategyTypical SubstrateKey Outcome
Transaminases (TAs)Asymmetric SynthesisHydroxy-ketonesDirect formation of chiral amino alcohol. google.com
LipasesKinetic ResolutionRacemic 2-aminopropanolSeparation of enantiomers via selective acylation. semanticscholar.org
Alcohol Dehydrogenases (ADHs)Asymmetric ReductionAmino-ketonesStereoselective reduction to chiral amino alcohol. rsc.org
Multi-enzyme SystemsCascade SynthesisSimple achiral precursorsOne-pot synthesis of complex chiral molecules. researchgate.net

Derivatization for Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired chirality is established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com Chiral 1,2-amino alcohols, including 2-aminopropanol, are valuable precursors for the synthesis of effective chiral auxiliaries, most notably oxazolidinones.

The derivatization typically involves reacting enantiopure 2-aminopropanol with phosgene (B1210022) or a related carbonate to form a cyclic carbamate, known as an oxazolidinone. This resulting heterocyclic compound can then be N-acylated. The substituent from the original amino alcohol (in this case, the methyl group at the C4 position of the oxazolidinone ring) effectively blocks one face of the enolate derived from the acyl group. This steric hindrance directs the approach of electrophiles, such as alkyl halides or aldehydes, leading to highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org

After the stereocenter has been set, the auxiliary is removed, typically by hydrolysis (saponification) or reduction, to yield the desired chiral product (e.g., a carboxylic acid, alcohol, or aldehyde) and recover the original chiral amino alcohol. nih.gov Amino alcohol-derived auxiliaries like those from pseudoephedrine are well-known for their high efficiency in asymmetric alkylation to produce optically active carboxylic acids or amino acids. nih.gov

Formation of the Hydrochloride Salt

The conversion of 2-aminopropanol, an organic base, into its hydrochloride salt is a standard acid-base reaction. This transformation is often performed to improve the compound's stability, crystallinity, and handling properties. The process involves reacting the free amine group of 2-aminopropanol with hydrochloric acid. youtube.com

A common laboratory and industrial procedure involves dissolving or suspending the 2-aminopropanol free base in a suitable solvent and then adding hydrochloric acid. justia.comgoogle.com The hydrochloric acid can be aqueous (e.g., a 37% solution), gaseous, or dissolved in an organic solvent. google.comgoogle.com

For example, (S)-1-Methoxy-2-propylamine can be reacted with a 37% by weight aqueous hydrochloric acid solution. justia.com The mixture is heated under reflux, and upon completion, the water is distilled off to yield a viscous liquid of (S)-2-aminopropan-1-ol hydrochloride. justia.com The choice of solvent and the form of HCl can be critical, especially if an anhydrous salt is desired, in which case gaseous HCl or a solution of HCl in an anhydrous solvent like diethyl ether is used. google.com The resulting 2-aminopropanol hydrochloride typically precipitates from the solution and can be isolated by filtration, washed, and dried. youtube.comgoogle.com The reaction is an exothermic proton transfer from the hydrochloric acid to the lone pair of electrons on the nitrogen atom of the amine, forming an ammonium (B1175870) cation and a chloride anion, which constitute the ionic salt. youtube.com

Chemical Reactivity and Mechanistic Investigations of 2 Aminopropanol Hydrochloride

General Reaction Classes and Functional Group Interconversions

The bifunctional nature of 2-aminopropanol allows for a range of reactions targeting either the amino group, the hydroxyl group, or both simultaneously.

Once deprotonated, the primary amino group of 2-aminopropanol is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions.

N-Acylation: The formation of an amide bond via N-acylation is a common transformation. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. To achieve selectivity for the amino group over the hydroxyl group, the reaction is often performed under neutral or basic conditions. For instance, selective N-acylation of amino alcohols can be accomplished using acetic anhydride, sometimes under solvent-free conditions, to yield the corresponding N-acetyl derivative. nih.gov More sophisticated methods involve the use of mixed anhydrides, formed from an organic acid and a sulfonyl chloride, which then selectively react with the amino alcohol to form the N-acyl product. tsijournals.com Microwave-assisted methods using catalytic amounts of dibutyltin (B87310) oxide have also proven effective for the chemoselective N-acylation of 1,2- and 1,3-amino alcohols. nist.govbmglabtech.com

N-Alkylation: The amino group can be alkylated using alkyl halides. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. More controlled mono-N-alkylation of 3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the group and allows for selective alkylation. mdpi.com

Schiff Base Formation: 2-Aminopropanol reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Schiff bases derived from salicylaldehyde (B1680747) and aminopropanols have been synthesized and used as ligands in the formation of metal complexes with elements like platinum(II), palladium(II), and cadmium(II). escholarship.orgmdpi.com

The primary hydroxyl group of 2-aminopropanol can undergo reactions typical of alcohols, most notably esterification and etherification.

O-Acylation (Esterification): Selective acylation of the hydroxyl group is challenging due to the higher nucleophilicity of the amino group. However, it can be achieved by exploiting the properties of the hydrochloride salt. Under strongly acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid), the amino group is protonated and non-reactive. ntu.ac.uk This allows the hydroxyl group to react with an acyl halide or anhydride, leading to chemoselective O-acylation and the formation of an ester. ntu.ac.ukresearchgate.net This strategy is widely applied to hydroxyamino acids and related amino alcohols. researchgate.net In a different approach, the selective O-acylation of 1,2-amino alcohol amphiphiles has been directed by the presence of Cu(II) ions in buffered aqueous solutions, which likely coordinate to the amino group and direct the acylating agent to the hydroxyl function. nii.ac.jp

O-Alkylation (Etherification): The formation of ethers from 2-aminopropanol is less commonly described than esterification but can be accomplished under appropriate conditions. Alkylation of the hydroxyl group typically requires prior deprotonation with a strong base to form an alkoxide, which then acts as a nucleophile. The choice of base and solvent is critical to favor O-alkylation over N-alkylation. rsc.org

The proximity of the amino and hydroxyl groups in 2-aminopropanol facilitates cyclization reactions where both groups participate, leading to the formation of five-membered heterocyclic rings.

Oxazoline (B21484) Synthesis: A cornerstone reaction of 1,2-amino alcohols is their condensation with carboxylic acids or their derivatives (such as acyl chlorides or nitriles) to form 2-oxazolines. drugfuture.com This transformation typically proceeds through the formation of an N-(2-hydroxypropyl)amide intermediate, which then undergoes intramolecular cyclodehydration. jmchemsci.com This cyclization can be promoted by various reagents, including thionyl chloride, phosphorus pentoxide, or under milder conditions with triflic acid. drugfuture.comjmchemsci.com Microwave-assisted methods that involve the direct condensation of a carboxylic acid with an excess of an amino alcohol at high temperatures have also been developed as an efficient route to 2-oxazolines. chemrxiv.org These oxazoline rings are valuable as protecting groups, chiral auxiliaries, and ligands in catalysis. drugfuture.comnih.gov

Oxazinanone Synthesis: In a more complex cascade reaction, 2-aminopropanol can react with carbon dioxide and alkynols, catalyzed by a copper-organic framework, to produce 1,3-oxazinan-2-ones. This process involves the formation of a cyclic carbonate intermediate from the alkynol and CO2, which then reacts with both the amino and hydroxyl groups of the aminopropanol (B1366323) in a condensation-cyclization sequence. acs.org

Other Cyclizations: Domino reactions involving 2-aminopropanol, ethyl trifluoropyruvate, and methyl ketones can lead to the formation of complex bicyclic structures like tetrahydropyrrolo[2,1-b] ntu.ac.uknih.govoxazine-6-ones. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving 2-aminopropanol hydrochloride are governed by kinetic and thermodynamic parameters, which are in turn influenced by factors such as the solvent, temperature, and catalysts.

Kinetic investigations provide insight into reaction mechanisms and rate-limiting steps. A notable example comes from the study of the enzyme ethanolamine (B43304) ammonia-lyase (EAL), which uses adenosylcobalamin (coenzyme B12) to catalyze the deamination of amino alcohols.

In a cryosolvent system (41% v/v DMSO/water), the reaction of the EAL-coenzyme complex with (S)-2-aminopropanol was studied using time-resolved EPR spectroscopy. The formation of the key Co(II)-substrate radical pair intermediate was found to be independent of the substrate concentration at various temperatures, indicating that the reaction proceeds from a pre-formed enzyme-coenzyme-substrate ternary complex. nih.gov The data allowed for the determination of thermodynamic parameters for the equilibrium between the ternary complex and the radical pair state, revealing that the EAL protein provides significant enthalpic and entropic contributions to drive the cleavage of the coenzyme's cobalt-carbon bond. nih.gov

Table 1: Thermodynamic Parameters for Co(II)-Substrate Radical Pair Formation from the EAL Ternary Complex with (S)-2-Aminopropanol at 240 K nih.gov
ParameterValueUnit
ΔG°EAL (Protein Contribution)-24kcal/mol
ΔH°EAL (Protein Contribution)-13kcal/mol
ΔS°EAL (Protein Contribution)38cal/mol/K

The choice of solvent can profoundly impact reaction rates and selectivity by influencing reactant solubility, stabilizing transition states, and in some cases, directly participating in the reaction mechanism.

Studies on the acylation and alkylation of amino alcohols demonstrate significant solvent effects. For example, in the alkylation of 1,2-amino alcohols via a hydrogen-borrowing mechanism, conducting the reaction in t-butanol as a solvent, rather than under solvent-free (neat) conditions, led to improved yields and higher enantioselectivity. This suggests the solvent plays a key role in stabilizing the transition state of the desired reaction pathway.

In a different context, the kinetics of CO2 absorption by various amines, including isomers of 2-aminopropanol, were found to be significantly faster in aqueous solutions compared to alcohol-based solvents like methanol (B129727) or ethanol (B145695). This is attributed to the different reaction mechanisms and the role of water in facilitating proton transfer steps.

A general study on the rate of a zinc metallation reaction in various common laboratory solvents provides a useful analogy. The reaction was found to be fastest in halogenated solvents like dichloromethane (B109758) and chloroform, while being significantly slower in highly polar aprotic solvents such as DMF, DMSO, and NMP. bmglabtech.com Basic solvents like pyridine (B92270) were also less effective than non-basic aromatic solvents like toluene. bmglabtech.com These findings underscore the complex role of solvent polarity, basicity, and coordinating ability in dictating reaction kinetics.

Table 2: Qualitative Influence of Solvent on Reaction Rates in Related Systems
Reaction TypeSolvent ComparisonObserved Effect on Rate/OutcomeReference
Hydrogen-Borrowing AlkylationNeat vs. t-Butanolt-Butanol increased yield and enantiomeric ratio.
CO2 Absorption by AminesWater vs. Methanol/EthanolReaction rate is significantly faster in water.
Zinc Metallation (Analogous)DCM/Chloroform vs. DMF/DMSO/NMPRate is much faster in halogenated solvents than in polar aprotic solvents. bmglabtech.com

These examples collectively illustrate that the solvent system is a critical parameter for controlling the reactivity of 2-aminopropanol, capable of altering not just the reaction rate but also the chemo- and stereoselectivity of the transformation.

Mechanisms of Chemical Transformations

The mechanistic pathways for reactions involving this compound are diverse, reflecting the molecule's structural and electronic properties. Its ability to act as both a nucleophile (via the lone pair on the nitrogen or oxygen) and an electrophile (after activation of the hydroxyl group) underpins its synthetic utility.

Intramolecular reactions of 2-aminopropanol and its derivatives are fundamental to the synthesis of various heterocyclic compounds. These transformations often proceed through key intermediates like aziridinium (B1262131) ions or involve the direct nucleophilic attack of one functional group on a derivative of the other.

A significant rearrangement pathway for β-amino alcohols involves the formation of an aziridinium ion intermediate. This occurs when the hydroxyl group is converted into a good leaving group. The neighboring amino group can then displace the leaving group via an intramolecular nucleophilic substitution (SNi) to form a strained, three-membered aziridinium ring. This reactive intermediate can then be opened by an external nucleophile, leading to a rearranged product.

Intramolecular cyclization is a prominent reaction pathway, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles.

Formation of 1,3-Oxazinan-2-ones: In a cascade reaction with carbon dioxide and alkynols, aminopropanol can be converted to 1,3-oxazinan-2-ones. A proposed mechanism involves an initial intermolecular reaction followed by an intramolecular step where the deprotonated amino group acts as a nucleophile, attacking an internal carbonyl group to form the final six-membered ring. chinesechemsoc.org

Formation of Oxazolidinones: The reaction of aminoalcohols with diethyl carbonate preferentially forms five-membered oxazolidinone rings through a 5-Exo-Trig ring closure, which is kinetically favored over the formation of larger rings. nih.gov

Synthesis of Prolinols: Hypervalent iodine-mediated cyclization of N-alkenylamides can produce prolinols, showcasing a change in mechanism when the carbon chain length between the alkene and amide is varied. grafiati.com

Reaction TypeKey Intermediate/ProcessProduct ClassReference
RearrangementAziridinium IonRearranged β-amino alcohols
CyclizationIntramolecular Nucleophilic Attack1,3-Oxazinan-2-ones chinesechemsoc.org
Cyclization5-Exo-Trig Ring ClosureOxazolidinones nih.gov
CyclizationHypervalent Iodine-MediationProlinols grafiati.com

As a bifunctional molecule, 2-aminopropanol readily participates in intermolecular reactions, serving as a building block for larger molecular structures. The amino and hydroxyl groups can act as nucleophiles, attacking electrophilic centers in other reactant molecules.

One well-documented example is a cascade reaction where the deprotonated hydroxyl group of aminopropanol acts as a nucleophile. It attacks the carbonyl carbon of an α-alkylidene cyclic carbonate, which is formed in situ from an alkynol and CO2. This intermolecular step is crucial for forming a key intermediate that subsequently undergoes intramolecular cyclization. chinesechemsoc.org

Another common intermolecular reaction is the formation of amides and esters. For instance, 2-aminopropanol can react with acyl chlorides or anhydrides. The more nucleophilic amino group typically reacts first to form an amide linkage.

Reactant 1Reactant 2Key Mechanistic StepProduct TypeReference
2-Aminopropanolα-Alkylidene Cyclic CarbonateIntermolecular nucleophilic attack by -OH groupAcyclic intermediate for oxazinanone synthesis chinesechemsoc.org
(S)-3-cyclohexyl-2-aminopropanol hydrochlorideDimethyl-malonyl dichlorideIntermolecular nucleophilic attack by -NH2 groupN,N'-Bis-substituted propanediamide

The study of radical-mediated reactions provides insight into enzymatic processes and other transformations involving single-electron steps. The deamination of 2-aminopropanol by the adenosylcobalamin (AdoCbl)-dependent enzyme ethanolamine ammonia-lyase (EAL) is a well-investigated example of a radical-mediated transformation. nih.gov

The reaction is a 1,2-radical rearrangement where an amino group at C2 and a hydrogen atom at C1 are interchanged. nih.gov The mechanism involves the homolytic cleavage of the Co-C bond in AdoCbl to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate to create a substrate radical. acs.org

Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy and nitrogen-15 (B135050) isotope effects (¹⁵N IE) have been pivotal in elucidating the rate-limiting steps for the different stereoisomers of 2-aminopropanol. nih.gov

Isotope Effects: The ¹⁵N kinetic isotope effect for (S)-2-aminopropanol is approximately five times larger than for the (R)-isomer. nih.gov This suggests that for the (S)-enantiomer, steps involving the C-N bond are significant contributors to the rate-determining step (V/K). nih.gov In contrast, for (R)-2-aminopropanol, the rate-limiting steps are believed to be the initial hydrogen transfer from the substrate to the cofactor and a subsequent step that does not involve C-H bond cleavage, possibly the migration of the amino group. nih.gov

Substrate IsomerEPR Observation¹⁵N Isotope Effect (V/K)Inferred Rate-Limiting Step(s)Reference(s)
(S)-2-AminopropanolHigh steady-state concentration of substrate radical~5-fold greater than (R)-isomerRadical rearrangement; C-N bond breaking/making nih.gov
(R)-2-AminopropanolLower steady-state concentration of substrate radicalNormal, but smallH-atom abstraction from substrate; Amino group migration nih.govnih.gov

The acid-base properties of this compound are central to its reactivity. In aqueous solution, it exists in equilibrium between its protonated (ammonium) and neutral (amino) forms. The pKa of the protonated amine (R-NH3+) is approximately 9.47, while the pKa of the hydroxyl group is significantly higher, predicted to be around 12.88. chemicalbook.comguidechem.comchembk.com This indicates that the ammonium (B1175870) group is the primary acidic site.

Proton transfer is a fundamental step in many reactions it undergoes. masterorganicchemistry.comyoutube.com The mechanism can be intermolecular, often mediated by solvent molecules acting as a "proton shuttle," or intramolecular, particularly if a stable 5- or 6-membered transition state can be formed. masterorganicchemistry.com

The presence of both a proton-donating group (-NH3+) and a hydrogen-bond accepting group (-OH) allows for significant intramolecular interactions. Computational and spectroscopic studies on the related 2-aminoethanol and 3-aminopropanol show that conformers with an intramolecular O-H···N hydrogen bond are the most stable in the gas phase. researchgate.net This pre-organization can influence the molecule's reactivity and the pathways for proton transfer.

In base-catalyzed reactions, the mechanism can follow different pathways, such as a specific base-general acid (SB-GA) mechanism or a rate-limiting proton transfer (RLPT) mechanism. The specific pathway depends on the reactants, solvent, and reaction conditions.

Functional GrouppKa Value (approx.)Role in Acid-Base ChemistryReference
Protonated Amine (-NH3+)9.47Primary proton donor (Brønsted-Lowry acid) chemicalbook.com
Hydroxyl (-OH)12.88 (Predicted)Weaker proton donor; can act as a base/nucleophile guidechem.comchembk.com

Structural Analysis and Intermolecular Interactions

Conformational Analysis of 2-Aminopropanol Hydrochloride

The presence of a chiral carbon atom at the second position means that this compound exists as two distinct stereoisomers: the (S)- and (R)-enantiomers. These enantiomers are non-superimposable mirror images of each other and exhibit different optical activities. The racemic form is a 1:1 mixture of these enantiomers and, consequently, shows no net optical activity.

Computational studies and experimental analysis of analogous amino alcohols, such as 2-aminoethanol and 3-aminopropanol, indicate that the molecule can adopt several conformations due to rotation around its single bonds. nih.govresearchgate.net The most stable conformers are generally those that minimize steric hindrance while maximizing stabilizing intramolecular interactions. For 2-aminopropanol, the addition of a methyl group to the backbone, when compared to 2-aminoethanol, is noted to cause a weak distortion in the system's geometry. researchgate.net The primary functional groups, the protonated amino (-NH₃⁺) and hydroxyl (-OH) groups, are key to its conformational preferences and intermolecular behavior.

Table 1: Stereochemical Properties of this compound Enantiomers

Enantiomer Optical Rotation (neat) IUPAC Name
(S) -17° (2S)-2-aminopropan-1-ol hydrochloride
(R) +18° (2R)-2-aminopropan-1-ol hydrochloride

Data sourced from Benchchem.

Intramolecular Hydrogen Bonding in 2-Aminopropanol and Analogues

In its non-protonated form (2-aminopropanol), and in related amino alcohols, intramolecular hydrogen bonding is a key feature influencing conformational stability. Studies on analogues like 2-aminoethanol and 3-aminopropanol have provided significant insight into these interactions. nih.govacs.org Gas-phase vibrational spectroscopy has shown that these molecules exist as a mixture of conformers. researchgate.net

The most abundant conformer is typically one where the hydroxyl group acts as a proton donor and the nitrogen atom of the amino group acts as the acceptor, forming an O-H···N intramolecular hydrogen bond. nih.govacs.org The presence of this bond is identified by a red shift in the OH-stretching frequency in infrared spectra. researchgate.net However, conformers with a "free" OH group, where this intramolecular bond is absent, also exist in equilibrium. nih.govresearchgate.net

Theoretical analyses, such as Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI), have been used to further characterize these bonds. nih.govresearchgate.net For instance, while AIM analysis did not confirm a hydrogen bond in 2-aminoethanol, NCI analysis showed a weak hydrogen bond is present. researchgate.net In contrast, for 3-aminopropanol, which forms a more stable six-membered ring via hydrogen bonding, the interaction is more pronounced and confirmed by both methods. nih.govresearchgate.netustc.edu.cn The strength of this intramolecular bond is influenced by the chain length between the amino and hydroxyl groups, with the six-membered ring of 3-aminopropanol being particularly favorable at room temperature. ustc.edu.cnpsu.edu In 2-aminopropanol, this interaction would form a five-membered ring, similar to 2-aminoethanol. psu.edu

Intermolecular Interactions and Supramolecular Assembly

The ionic nature of this compound, combined with its capacity for hydrogen bonding, leads to the formation of complex supramolecular structures in both solid and liquid states.

In the crystalline state, this compound forms a robust three-dimensional network stabilized by strong intermolecular forces. The primary interactions are the ionic forces between the ammonium (B1175870) cation (R-NH₃⁺) and the chloride anion (Cl⁻). These are supplemented by an extensive network of hydrogen bonds.

The ammonium group, with its three acidic protons, acts as a strong hydrogen bond donor, forming N-H···Cl hydrogen bonds. The hydroxyl group also participates actively, donating a proton to form O-H···Cl bonds. These interactions create a highly organized crystal lattice. vulcanchem.com In related amino alcohol salts, such as those formed with quinaldinate, the formation of a distinct NH₃⁺∙∙∙⁻OOC heterosynthon is a common and stabilizing feature of the crystal structure. mdpi.com The interplay of these hydrogen bonds and ionic forces dictates the crystal packing and physical properties like the melting point.

In solution, particularly in polar solvents, the compound dissociates, and the ions are solvated. The -NH₃⁺ and -OH groups can form hydrogen bonds with solvent molecules. The nature and extent of these interactions depend heavily on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. whiterose.ac.uk

This compound can function as a key component in the formation of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a specific molar ratio, exhibit a significant depression in melting point compared to the individual components. mdpi.com

In this context, this compound typically acts as the HBD. Its ammonium and hydroxyl groups provide multiple sites for forming strong hydrogen bonds with an HBA, such as resorcinol. researchgate.netmdpi.com The resulting supramolecular structure is a liquid held together by a dense and complex hydrogen-bonding network. Protic this compound-based DESs have been specifically developed as novel absorbents, for instance, for the efficient capture of ammonia (B1221849) (NH₃), highlighting the functional importance of these tailored intermolecular interactions. researchgate.net

Applications of 2 Aminopropanol Hydrochloride in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in 2-aminopropanol makes its hydrochloride salt a significant component of the "chiral pool," which consists of readily available, enantiomerically pure compounds derived from natural sources. This allows for the synthesis of complex chiral molecules without the need for asymmetric induction steps, a principle of significant importance in the pharmaceutical industry for the development of single-enantiomer drugs.

One of the most prominent applications of chiral 2-aminopropanol is in the synthesis of ligands for asymmetric catalysis. The stereocenter adjacent to the coordinating nitrogen atom can effectively influence the selectivity of chemical transformations occurring at a metal center.

A primary class of ligands derived from 2-amino alcohols are oxazolines . Chiral 2-oxazoline rings are synthesized through the cyclization of a 2-amino alcohol with functional groups like acyl chlorides or nitriles. The resulting ligands, particularly bidentate ligands such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), have proven to be highly effective in a multitude of metal-catalyzed asymmetric reactions. The chirality is incorporated by using optically pure 2-amino alcohols, which are often prepared by the reduction of inexpensive amino acids like alanine (B10760859).

Table 1: Examples of Asymmetric Reactions Using Ligands Derived from Amino Alcohols

Ligand TypeMetal CatalystReaction TypeAchieved Enantioselectivity (ee)
Bis(oxazoline) (BOX)Copper (Cu)CyclopropanationHigh
Bis(oxazoline) (BOX)Zinc (Zn)Diels-Alder ReactionExcellent
Phosphino-oxazoline (PHOX)Iridium (Ir)Asymmetric HydrogenationUp to 99%
Phosphino-oxazoline (PHOX)Palladium (Pd)Asymmetric Allylic AlkylationHigh
Amine-functionalized oxazolinesTitanium (Ti)Diethylzinc addition to aldehydesUp to 97% mdpi.com

Beyond ligand synthesis, 2-aminopropanol hydrochloride is a crucial intermediate in the construction of complex, biologically active molecules. Its structure provides a foundational scaffold that can be elaborated upon to build larger molecules with specific stereochemistry.

A significant industrial application is its use as a starting material for the synthesis of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. google.com The synthesis of this complex molecule relies on the chiral backbone provided by 2-aminopropanol to establish the correct stereochemistry, which is critical for its antibacterial efficacy. The pharmaceutical industry's increasing demand for enantiomerically pure drugs underscores the importance of chiral intermediates like this compound.

Utilization in Catalysis

While widely used as a precursor for chiral ligands, the direct application of this compound in catalytic systems is less documented. However, the broader class of amino alcohols and related structures are integral to several catalytic fields.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While amino acids like proline are famous organocatalysts, the direct use of this compound as an organocatalyst is not extensively reported in scientific literature. Organocatalysis often relies on the ability of secondary amines to form enamines or iminium ions with substrates; the primary amine of 2-aminopropanol, particularly in its protonated hydrochloride form, may not be ideally suited for these common mechanisms without modification.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Amino-functionalized ligands are frequently used to build MOFs, as the amino groups can enhance gas separation selectivity or serve as active sites for catalysis. While various amino-functionalized linkers are employed in MOF synthesis, the direct incorporation of this compound as a primary structural ligand is not a common strategy described in the literature. Its small size and simple structure may not be ideal for creating the robust, porous networks characteristic of MOFs.

A catalyst promoter is a substance that, while not a catalyst itself, enhances the efficiency and activity of a catalyst. They can increase the catalyst's surface area or influence the reaction in other favorable ways. Based on available scientific literature, a specific role for this compound as a promoter or activator in major chemical reactions is not well-documented. Such applications appear to be uncommon for this particular compound.

Applications in Solvent Systems and Reaction Media

The search for environmentally benign and highly efficient reaction media has led to the development of novel solvent systems, such as ionic liquids (ILs) and deep eutectic solvents (DESs). These solvents are often valued for their low volatility, thermal stability, and tunable properties.

Amino acids and their derivatives are a significant area of research for the creation of "green" ILs and DESs due to their biocompatibility and biodegradability. scielo.brresearchgate.net These solvents are formed by combining a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). While compounds like choline (B1196258) chloride and various amino acids are commonly used as components, there is no significant body of research indicating the use of this compound for the formulation of either ionic liquids or deep eutectic solvents. Its potential in this area remains largely unexplored in the scientific literature.

Co-Solvent Effects in Organic Reactions

In organic synthesis, the choice of solvent is critical as it can influence reaction rates, yields, and selectivity. Co-solvents are often introduced into a primary solvent system to modify its bulk properties, such as polarity, viscosity, and solubility of reactants. 2-Aminopropanol, the parent compound of its hydrochloride salt, possesses both a hydrogen bond donor (hydroxyl and amine groups) and an acceptor (the lone pairs on oxygen and nitrogen). This amphiprotic nature allows it to interact with a wide range of molecules, potentially improving the solvation of polar reagents or intermediates in less polar primary solvents.

The use of small amounts of a polar co-solvent in a nonpolar medium can create a "microheterogeneous" environment. In such a system, the local environment around a solute molecule can be significantly more polar than the bulk solvent, which can accelerate reactions that involve polar transition states. While specific studies detailing the use of this compound as a co-solvent are not widely documented, its inherent chemical structure suggests potential in this area. The presence of the amine and hydroxyl groups could facilitate reactions by stabilizing charged intermediates or by participating directly in the reaction mechanism through hydrogen bonding.

Ionic Liquid and Deep Eutectic Solvent Formulations

Deep Eutectic Solvents (DES) represent an emerging class of designer solvents, often considered greener alternatives to traditional volatile organic compounds. A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a specific molar ratio, exhibits a significant depression in melting point compared to its individual components.

Amino acids have been successfully employed as the HBD component in the formation of natural deep eutectic solvents (NADES). mdpi.comresearchgate.net Typically, an amino acid is combined with an HBA, such as choline chloride, to form the eutectic mixture. researchgate.net 2-Aminopropanol, as an amino alcohol, shares functional characteristics with amino acids and could theoretically serve as an HBD. Its hydroxyl and amine groups are capable of forming the extensive hydrogen bond network with an HBA that is characteristic of a DES. While the literature extensively covers DES based on traditional amino acids and polyols like glycerol, specific formulations utilizing 2-aminopropanol or its hydrochloride salt are less common. mdpi.comscielo.br The development of a DES based on this compound could yield a novel solvent with unique physicochemical properties, potentially applicable in biomass processing or as a medium for enzymatic reactions. scielo.br

Precursor for Polymers and Materials

The bifunctional nature of 2-aminopropanol makes it a valuable monomer for the synthesis of various polymers and functional materials.

Epoxy Resins: Amines are one of the largest and most important categories of curing agents for epoxy resins. polymerinnovationblog.com The curing or cross-linking process involves the reaction of the amine's active hydrogens with the epoxide rings of the resin. threebond.co.jp 2-Aminopropanol contains a primary amine with two active hydrogens, making it a suitable candidate to act as an epoxy hardener. The reaction mechanism involves the nucleophilic attack of the amine hydrogen on the epoxy ring, leading to ring-opening and the formation of a new hydroxyl group and a carbon-nitrogen bond. polymerinnovationblog.com Furthermore, the existing hydroxyl group on the 2-aminopropanol molecule could also participate in the curing process, particularly at elevated temperatures, leading to a densely cross-linked polymer network.

Polyurethanes: Polyurethanes are a class of polymers formed by the reaction of a diisocyanate with a polyol. mdpi.com Amino alcohols like 2-aminopropanol can serve as chain extenders or cross-linkers in polyurethane synthesis. The hydroxyl group reacts with an isocyanate group to form a urethane (B1682113) linkage, which is the defining bond in this polymer class. youtube.com The presence of the amine group provides an additional reactive site that can react with isocyanates to form a urea (B33335) linkage, thus creating poly(urethane-urea) copolymers with potentially enhanced thermal and mechanical properties.

The introduction of specific chemical functionalities onto surfaces or within bulk materials is crucial for developing advanced materials with tailored properties. 2-Aminopropanol can be used as a reagent to impart both amino and hydroxyl functionalities.

These functional groups can be leveraged in several ways:

Surface Modification: Grafting 2-aminopropanol onto a material's surface can alter its hydrophilicity, provide sites for further chemical reactions, or enable the chelation of metal ions.

Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites, making 2-aminopropanol a useful building block for synthesizing ligands for catalysis or metal-organic frameworks (MOFs).

Bio-conjugation: The primary amine allows for covalent attachment to biomolecules, enabling the creation of functionalized biopolymers or surfaces for biomedical research applications.

By incorporating 2-aminopropanol into a material's structure, it is possible to create functionalized materials with enhanced performance for applications ranging from catalysis to separation science. nih.gov

Biochemical and Enzymatic Research Applications (Non-Clinical)

In the realm of non-clinical biochemical research, small molecules like 2-aminopropanol serve as valuable tools for probing the mechanisms of enzymatic reactions.

Research has shown that 2-aminopropanol is a substrate for the enzyme ethanolamine (B43304) ammonia-lyase, an adenosylcobalamin-dependent enzyme. This enzyme catalyzes the deamination of vicinal amino alcohols. Both the (R) and (S) enantiomers of 2-aminopropanol are processed by the enzyme, yielding propionaldehyde (B47417) and ammonia (B1221849) as products.

Kinetic studies have revealed that the enzyme displays a stereochemical preference. The (S)-enantiomer is a significantly better substrate than the (R)-enantiomer, exhibiting a lower Michaelis constant (Km), which indicates higher binding affinity, and a higher maximum velocity (Vmax). Isotope effect studies suggest that for the (S)-enantiomer, the rate-limiting step is the transfer of a hydrogen atom from the cofactor to the product, similar to the enzyme's natural substrate, ethanolamine. In contrast, the reaction with the (R)-enantiomer involves two slower, rate-limiting steps. One is the initial hydrogen transfer from the substrate to the cofactor, and the other is a subsequent step that does not involve carbon-hydrogen bond cleavage, speculated to be related to the migration of the amino group.

Table 1: Kinetic Parameters for the Deamination of 2-Aminopropanol Enantiomers by Ethanolamine Ammonia-Lyase

SubstrateKm (mM)Vmax (relative to Ethanolamine)
(S)-2-Aminopropanol1.11.3
(R)-2-Aminopropanol100.4

Data sourced from scientific literature on the kinetics of ethanolamine ammonia-lyase.

This detailed mechanistic and kinetic information derived from using 2-aminopropanol as a substrate analogue provides crucial insights into the catalytic strategy and stereospecificity of ethanolamine ammonia-lyase.

Reagent for Biochemical Molecule Synthesis

This compound serves as a crucial chiral building block in the synthesis of complex biochemical molecules, most notably in the pharmaceutical industry. Its utility is prominently highlighted in the production of fluoroquinolone antibiotics, such as Ofloxacin and its enantiomerically pure form, Levofloxacin. The chirality of 2-aminopropanol is integral to the stereochemistry of the final active pharmaceutical ingredient, which in turn is critical for its efficacy and safety profile.

In the synthesis of Ofloxacin, 2-aminopropanol is a key starting material. google.com Various synthetic routes have been developed where L-2-aminopropanol or DL-aminopropanol is reacted with other precursors to construct the core structure of the drug. patsnap.com For instance, one patented method describes reacting a compound with aminopropanol (B1366323) to form an intermediate, which is then further processed to yield Ofloxacin. google.com The optically active isomers of Ofloxacin are prepared using optically resolved synthetic intermediates, with L-2-aminopropanol being an important chiral source for the synthesis of Levofloxacin. nih.govgoogle.com The (-)-isomer of Ofloxacin, derived from the corresponding chiral aminopropanol, has been shown to be 8 to 128 times more potent in inhibiting bacterial multiplication than the (+)-isomer. nih.gov

The synthesis process often involves multiple steps, including condensation, cyclization, and hydrolysis reactions. newdrugapprovals.orggoogle.com For example, a common pathway involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with intermediates derived from aminopropanol. google.comgoogle.com The use of 2-aminopropanol in these syntheses underscores its importance as a foundational element for creating stereochemically defined pharmaceutical compounds.

Table 1: Synthesis of Ofloxacin Intermediates using Aminopropanol Derivatives

Starting Material Reagent Intermediate Product Reference
(N,N)-dimethylamino ethyl acrylate Aminopropanols Formula (XI) intermediate google.com
2,3,4,5-tetrafluorobenzoyl chloride Intermediate from L-aminopropanol 9,10-difluoro-2,3-dihydro-3-methyl-7-O-7H-pyridino[1,2,2-de]- google.comchemimpex.com- benzoxazinyl-6-carboxylic acid google.com
Compound (V) L-aminopropanol or DL-aminopropanol Compound (IX) or (X) patsnap.com
3-acetoxy-2,4,5-trifluorobenzoic acid derivative 2-aminopropanol ethyl-2-(3-acetoxy-2,4,5-trifluorobenzoyl)-3-(2-hydroxy-l-methylethyl)aminoacrylate newdrugapprovals.org

Investigations into Enzyme-Inhibitor Interactions

While direct studies focusing on this compound as an enzyme inhibitor are limited, the broader class of chiral amino alcohols, to which 2-aminopropanol belongs, has been a subject of investigation in enzyme inhibition research. Chiral amino alcohols are recognized as important pharmacophores in the design of molecules that can interact with biological targets like enzymes. researchgate.net

One area of research has been the synthesis of chiral β-amino alcohols as potential inhibitors for cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. researchgate.netresearchgate.net In a study investigating a series of chiral amino alcohols and amides, certain chiral amino alcohol compounds demonstrated significant inhibitory activity against both AChE and BuChE. researchgate.net This suggests that the structural motif of a chiral amino alcohol, like 2-aminopropanol, can be a key feature for designing effective enzyme inhibitors.

Furthermore, 2-aminopropanol itself has been studied as a substrate for the enzyme ethanolamine ammonia-lyase. A 1980 study detailed the kinetics of the deamination of both (R)- and (S)-2-aminopropanol by this enzyme. nih.gov The study found that the S-enantiomer is a substantially better substrate than the R-enantiomer, exhibiting a lower Michaelis constant (Km) and a higher maximum reaction velocity (Vmax). nih.gov Such kinetic studies are fundamental to understanding enzyme-substrate interactions and are a prerequisite for designing and evaluating enzyme inhibitors. By understanding how a substrate like 2-aminopropanol binds to and is processed by an enzyme, researchers can design molecules that compete with the substrate for the active site, thereby inhibiting the enzyme's function.

Table 2: Kinetic Parameters of 2-Aminopropanol Enantiomers with Ethanolamine Ammonia-lyase

Substrate Enantiomer Michaelis Constant (Km) Maximum Velocity (Vmax) Note
(S)-2-Aminopropanol Lower Higher Better substrate than the R enantiomer. nih.gov
(R)-2-Aminopropanol Higher Lower Shows two rate-limiting steps in the reaction mechanism. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-Aminopropanol
(R)-2-Aminopropanol
(S)-2-Aminopropanol
L-2-Aminopropanol
DL-Aminopropanol
Ofloxacin
Levofloxacin
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BuChE)
Ethanolamine ammonia-lyase
(N,N)-dimethylamino ethyl acrylate
2,3,4,5-tetrafluorobenzoyl chloride
9,10-difluoro-2,3-dihydro-3-methyl-7-O-7H-pyridino[1,2,2-de]- google.comchemimpex.com- benzoxazinyl-6-carboxylic acid
3-acetoxy-2,4,5-trifluorobenzoic acid

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Aminopropanol hydrochloride in solution. One-dimensional NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of each nucleus. nih.gov

¹H NMR: The proton NMR spectrum displays distinct signals for the methyl (CH₃), methine (CH), methylene (CH₂), amino (NH₃⁺), and hydroxyl (OH) protons. The chemical shifts and splitting patterns (multiplicity) of these signals are dictated by the neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum shows three signals corresponding to the three unique carbon atoms in the molecule (CH₃, CH, and CH₂). nih.gov

While 1D NMR provides essential data, multi-dimensional techniques are employed for a more definitive assignment and to resolve complex structural questions.

Two-dimensional (2D) NMR experiments correlate signals from different nuclei, providing a connectivity map of the molecule. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org For this compound, cross-peaks would be expected between the CH proton and the protons of the adjacent CH₃ and CH₂ groups, confirming the propanol backbone structure. wikipedia.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For instance, the proton signal for the methyl group will show a correlation peak with the methyl carbon signal. columbia.edu

Table 1: Expected 2D NMR Correlations for this compound

Technique Correlated Nuclei Expected Correlations Information Gained

| COSY | ¹H - ¹H | - CH / CH₃

  • CH / CH₂ | Confirms proton-proton adjacencies and the spin system. | | HSQC | ¹H - ¹³C (1-bond) | - CH₃ protons / C-3
  • CH proton / C-2
  • CH₂ protons / C-1 | Directly links protons to their attached carbons for definitive assignment. | | HMBC | ¹H - ¹³C (2-3 bonds) | - CH₃ protons / C-2
  • CH₂ protons / C-2
  • CH proton / C-1, C-3 | Establishes the connectivity of the carbon skeleton. |
  • The ionization state of the amino group in this compound can be investigated using pH-dependent NMR spectroscopy. The chemical shifts of nuclei adjacent to an ionizable group are sensitive to changes in pH. nih.govnih.gov By titrating a solution of the compound and recording NMR spectra at various pH values, the pKa can be determined. nih.govresearchgate.net

    The underlying principle is that the chemical shifts of the protons and carbons near the amino group (specifically the C2 methine and C1 methylene groups) will change as the amine transitions from its protonated form (-NH₃⁺) to its neutral form (-NH₂). unomaha.edu When the observed chemical shift is plotted against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa value of the amino group. nih.govresearchgate.net This method provides a precise measure of the compound's ionization behavior in solution. unomaha.edumdpi.com

    Vibrational Spectroscopy for Conformational and Interaction Analysis

    Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their local environment. These methods are sensitive to bond vibrations and can be used to study molecular conformation and intermolecular interactions.

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the functional groups present. nih.gov For this compound, the key vibrational modes are associated with the hydroxyl, protonated amino, and alkyl groups.

    Table 2: Characteristic FT-IR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3200-3500 O-H stretch Hydroxyl (-OH)
    2800-3200 N-H stretch Ammonium (B1175870) (-NH₃⁺)
    2850-2960 C-H stretch Alkyl (CH₃, CH₂, CH)
    1500-1600 N-H bend (asymmetric) Ammonium (-NH₃⁺)
    1000-1250 C-O stretch Alcohol (C-OH)
    1000-1200 C-N stretch Amine (C-N)

    The broad absorption for the O-H and N-H stretches is indicative of hydrogen bonding within the crystal lattice or in solution. The presence of strong absorptions corresponding to the ammonium group confirms the protonated state of the amine in the hydrochloride salt. nist.gov

    Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic shifts for the C-C backbone, C-H, and other functional groups. chemicalbook.com

    Table 3: Expected Raman Shifts for this compound

    Raman Shift (cm⁻¹) Vibration Type Functional Group
    2850-3000 C-H stretch Alkyl (CH₃, CH₂, CH)
    1430-1470 C-H bend Alkyl (CH₃, CH₂)
    800-1200 C-C stretch Carbon skeleton
    1000-1200 C-N stretch Amine (C-N)

    Comparing FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

    Mass Spectrometry Techniques for Molecular Characterization

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

    For this compound, analysis is typically performed on the free base, 2-aminopropanol (molecular weight 75.11 g/mol ). nih.gov The molecular ion peak (M⁺) would be observed at m/z 75. The fragmentation of this ion provides clues to the molecule's structure. Common fragmentation pathways for amino alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com

    Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the nitrogen or oxygen atom. libretexts.orgyoutube.com

    Cleavage between C1 and C2 would result in the loss of a ·CH₂OH radical, leading to a fragment at m/z 44. This is often the base peak for primary amines. docbrown.info

    Cleavage between C2 and C3 would result in the loss of a ·CH₃ radical, leading to a fragment at m/z 60.

    Dehydration: The loss of a water molecule (18 Da) from the molecular ion can occur, leading to a peak at m/z 57. libretexts.org

    Table 4: Predicted Mass Spectrometry Fragmentation for 2-Aminopropanol

    m/z Proposed Fragment Ion Identity of Lost Neutral Fragmentation Pathway
    75 [C₃H₉NO]⁺ - Molecular Ion (M⁺)
    60 [C₂H₆N]⁺ ·CH₂OH α-cleavage (loss of hydroxymethyl radical)
    57 [C₃H₇N]⁺ H₂O Dehydration
    44 [CH₄N]⁺ ·C₂H₅O α-cleavage (loss of methyl radical)

    These fragmentation patterns provide confirmatory evidence for the structure of 2-aminopropanol. libretexts.orgdocbrown.info

    High-Resolution Mass Spectrometry

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the protonated molecule [M+H]⁺ would be analyzed. The theoretical exact mass of the neutral 2-aminopropanol is 75.068414 Da, while the monoisotopic mass of the hydrochloride salt is 111.0450916 Da nih.gov. HRMS analysis would aim to experimentally measure a mass that corresponds to the theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula C₃H₉NO.

    Table 1: High-Resolution Mass Spectrometry Data for 2-Aminopropanol

    Parameter Value Reference
    Molecular Formula C₃H₁₀ClNO nih.gov
    Monoisotopic Mass 111.0450916 Da nih.gov
    Theoretical Exact Mass (Free Base) 75.068414 Da

    Fragmentation Pattern Analysis

    In mass spectrometry, after the initial ionization of the molecule, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged pieces. The analysis of this fragmentation pattern provides valuable structural information. For 2-aminopropanol, the fragmentation is influenced by the presence of both the amino and hydroxyl functional groups.

    Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.orgmiamioh.edu. The largest alkyl group is preferentially lost miamioh.edu. In 2-aminopropanol, this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized ion. Another expected fragmentation for alcohols is the loss of a water molecule (dehydration), which would result in a peak at M-18 youtube.com.

    A key fragmentation pathway for 2-aminopropanol would be the alpha-cleavage losing the methyl (CH₃) group, which would result in a fragment ion with an m/z of [M-15]⁺. The most characteristic fragmentation for small aliphatic amines is the cleavage of the C-C bond adjacent to the C-N bond libretexts.org. For a related compound, propan-2-amine, the loss of a methyl group leads to the most abundant ion (the base peak) at m/z 44 docbrown.info. This suggests a similar fragmentation would be prominent for 2-aminopropanol.

    Table 2: Predicted Mass Spectrometry Fragmentation for 2-Aminopropanol (m/z of Fragments)

    Process Lost Fragment Resulting Ion Structure Predicted m/z
    Molecular Ion - [CH₃CH(NH₂)CH₂OH]⁺ 75
    Alpha-Cleavage •CH₂OH [CH₃CH(NH₂)]⁺ 44
    Alpha-Cleavage •CH₃ [CH(NH₂)CH₂OH]⁺ 60
    Dehydration H₂O [C₃H₇N]⁺ 57

    Chromatographic Methods for Separation and Purity Assessment

    Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers. These methods are fundamental for assessing the purity of the compound.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a small, polar molecule like 2-aminopropanol which lacks a strong UV chromophore, a derivatization step is often required before analysis. This involves reacting the amine with a reagent to attach a molecule that absorbs UV light, enabling detection google.comosha.gov.

    A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase sielc.com. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with an acid modifier like formic or phosphoric acid to ensure the analyte is in a consistent protonation state sielc.com.

    Table 3: Typical HPLC Parameters for Amino Alcohol Analysis

    Parameter Typical Condition
    Column Reverse-Phase C18, 4.6 x 250 mm, 5 µm
    Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
    Flow Rate 1.0 mL/min
    Detection UV (after derivatization)
    Column Temperature 30°C

    Chiral Chromatography for Enantiomeric Purity Analysis

    Since 2-aminopropanol is a chiral molecule, existing as (R) and (S) enantiomers, methods to separate and quantify these stereoisomers are crucial. Chiral chromatography is the gold standard for this purpose unife.it. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

    Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and alcohols yakhak.orgchromatographyonline.com. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reverse-phase, significantly impacts the selectivity of the separation chromatographyonline.com. For amines, derivatization of the amino group can sometimes enhance enantioselectivity nih.gov. The separation is based on the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, with differences in the stability of these complexes leading to separation nih.gov.

    Advanced Techniques for Mechanistic Probing

    To understand how 2-aminopropanol participates in chemical reactions, advanced techniques are used to probe reaction pathways and identify rate-limiting steps.

    Isotope Effects in Reaction Pathway Elucidation

    The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms libretexts.org. It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium ²H) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction dalalinstitute.com.

    A study on the deamination of the (R) and (S) enantiomers of 2-aminopropanol by the enzyme ethanolamine (B43304) ammonia-lyase utilized isotope effects to probe the mechanism nih.gov. For (S)-2-aminopropanol, the rate-limiting step was found to be the transfer of a hydrogen atom from the cofactor to the product. In contrast, the reaction with (R)-2-aminopropanol exhibited two rate-limiting steps: the initial transfer of hydrogen from the substrate to the cofactor, and a subsequent step that does not involve the breaking of a carbon-hydrogen bond, speculated to be the migration of the amino group nih.gov. These findings demonstrate the detailed mechanistic insights that can be gained from isotope effect studies.

    Table 4: Mechanistic Insights from Isotope Effects in 2-Aminopropanol Deamination nih.gov

    Enantiomer Rate-Limiting Step(s)
    (S)-2-Aminopropanol Hydrogen transfer from cofactor to product.

    Electron Paramagnetic Resonance (EPR) Spectroscopy

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. wikipedia.org While this compound in its ground state is not paramagnetic and thus EPR silent, EPR spectroscopy becomes an invaluable tool for identifying and characterizing radical species that can be generated from this compound. The formation of radicals can be induced by methods such as gamma irradiation, which is a common technique used to create and study radical damage centers in amino acids and their derivatives. sbfisica.org.brnih.gov

    The resulting EPR spectrum would be characterized by its g-value and hyperfine coupling constants, which provide detailed information about the electronic structure and the local environment of the unpaired electron. nih.gov The g-value for organic radicals, such as those expected from this compound, is typically close to that of a free electron (approximately 2.0023). nih.gov For instance, the g-value for the organic radical intermediate of (R)- and (S)-2-aminopropanol, which are isomers of 2-aminopropanol, has been observed to be around 2.003 during enzymatic reactions. nih.gov Similarly, radicals formed from gamma-irradiated amino acid derivatives often exhibit g-values in this range. researchgate.net

    Hyperfine interactions, which arise from the coupling of the unpaired electron's spin with the magnetic moments of nearby nuclei (such as ¹H and ¹⁴N), would lead to a splitting of the EPR signal into multiple lines. nih.gov The resulting splitting pattern and the magnitude of the hyperfine coupling constants are highly sensitive to the molecular geometry of the radical and the distribution of the unpaired electron's spin density. nih.gov For a radical derived from this compound, complex hyperfine splitting patterns would be expected due to the interactions with protons on the alpha and beta carbons, as well as the nitrogen atom of the amino group. The analysis of these patterns would allow for the precise identification of the radical structure.

    To illustrate the typical EPR parameters observed for similar molecules, the following table summarizes data from studies on related amino acid hydrochlorides and amino alcohols after the induction of radical formation.

    Compound/Radical Speciesg-valueHyperfine Coupling Constants (mT)Reference
    DL-Arginine Hydrochloride RadicalNot specifiedaβ(1) = 4.20, aα = 2.20, aβ(2) = 0.98 nipne.ro
    Glycine Hydrochloride Radical2.0039 ± 0.0005aα = 1.90, aNH3 = 1.80, aN = 0.52 nipne.ro
    (R)- and (S)-2-Aminopropanol Radical Intermediate~2.003Not specified nih.gov
    L-Glutamine Hydrochloride RadicalNot specifiedCH₂ĊHCOOH radical identified sbfisica.org.br
    N-glycyl-L-leucine Radical2.0028 ± 0.0005aα = 1.89 researchgate.net

    These data from analogous compounds provide a valuable framework for predicting and interpreting the potential EPR spectra of radicals derived from this compound. Future EPR studies involving the generation of radicals from this compound would be instrumental in elucidating its radiation chemistry and the structure of its transient radical intermediates.

    Theoretical and Computational Studies of 2 Aminopropanol Hydrochloride

    Quantum Chemical Calculations for Molecular Structure and Electronic Properties

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, electronic structure, and spectroscopic properties.

    Density Functional Theory (DFT) Applications

    Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 2-aminopropanol hydrochloride, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The electrostatic potential surface, also derivable from DFT, would indicate the regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.

    While no specific DFT studies on this compound have been found, research on similar amino alcohols has demonstrated the utility of DFT in understanding their properties. For instance, a comparative study on 2-amino-2-methyl-1-propanol (AMP) and monoethanolamine (MEA) utilized DFT at the B3LYP/6-311++G(d,p) level to investigate their reaction mechanisms with CO2 researchgate.net. Such studies highlight the potential of DFT to elucidate the structural and electronic characteristics of this compound.

    Ab Initio and Semi-Empirical Methods

    Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), provide a higher level of theory and can offer more accurate results, albeit at a greater computational cost. These methods could be employed to refine the geometric and electronic properties of this compound.

    Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for large systems. While useful for preliminary investigations, they are generally superseded by DFT and ab initio methods for detailed analysis of smaller molecules like this compound.

    A theoretical study on the atmospheric chemistry of 2-amino-2-methyl-1-propanol with OH radicals employed both M06-2X (a DFT functional) and CCSD(T*)-F12a (a high-level ab initio method) to calculate the relative energies of stationary points on the potential energy surface whiterose.ac.uk. This demonstrates the common practice of using a combination of methods to achieve a balance between accuracy and computational feasibility.

    Computational Studies on Reactivity and Reaction Mechanisms

    Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions.

    Transition State Characterization

    The identification and characterization of transition states are paramount to understanding reaction kinetics. For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    Potential Energy Surface Mapping

    Mapping the potential energy surface (PES) provides a comprehensive picture of a chemical reaction. The PES connects reactants, transition states, intermediates, and products. By mapping the PES for reactions of this compound, one could identify the most favorable reaction pathways and predict the formation of various products. For example, in the study of the 2-amino-2-methyl-1-propanol + OH reaction, relative energies of stationary points on the potential energy surface were calculated to understand the reaction mechanism whiterose.ac.uk.

    Intermolecular and Intramolecular Interaction Modeling

    The structure and behavior of this compound in various environments are dictated by a delicate balance of intermolecular and intramolecular forces. While direct computational data for the protonated form is limited, extensive research on its neutral analogs, 2-Aminoethanol and 3-Aminopropanol, provides a robust foundation for understanding these interactions.

    Hydrogen Bond Analysis (AIM, NCI Theory)

    Intramolecular hydrogen bonding is a key feature in determining the conformational preferences of amino alcohols. In their neutral forms, both 2-Aminoethanol and 3-Aminopropanol can form an intramolecular hydrogen bond between the hydroxyl group (-OH) as the donor and the amino group (-NH₂) as the acceptor (O−H···N).

    Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Theories are powerful computational tools used to characterize these interactions.

    AIM theory analyzes the topology of the electron density to identify bond critical points (BCPs) and ring critical points (RCPs), which are indicative of interactions.

    NCI theory visualizes non-covalent interactions by plotting the reduced density gradient versus the electron density, allowing for a qualitative assessment of the nature and strength of interactions like hydrogen bonds and van der Waals forces.

    Studies on 3-Aminopropanol have shown that the formation of a six-membered ring through an O−H···N intramolecular hydrogen bond is particularly favorable at room temperature. ustc.edu.cnnih.gov AIM analysis supports the presence of a distinct hydrogen bond in 3-Aminopropanol. researchgate.netresearchgate.net In contrast, for 2-Aminoethanol, which would form a less stable five-membered ring, AIM analysis does not always indicate a formal hydrogen bond, though NCI analysis does show the presence of a weaker hydrogen bonding interaction. researchgate.netresearchgate.net The strength of this intramolecular hydrogen bond is influenced by the chain length, with some studies suggesting the strongest interaction occurs in 4-aminobutanol due to optimal conformational flexibility. ustc.edu.cnnih.gov

    Effect of Protonation in this compound:

    Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonation fundamentally alters the hydrogen bonding landscape:

    Shift in Donor/Acceptor Roles: The ammonium group (-NH₃⁺) becomes a much stronger hydrogen bond donor than the neutral amino group, while its ability to accept a hydrogen bond is eliminated.

    Intramolecular Interactions: The primary intramolecular hydrogen bond would now be between the protonated amino group and the hydroxyl oxygen (N⁺−H···O). This interaction would compete with the conformational preferences of the propane backbone.

    Intermolecular Interactions: In a condensed phase or in solution, the protonated amino group and the hydroxyl group will be strong sites for intermolecular hydrogen bonding with solvent molecules or the chloride counter-ion. The chloride ion (Cl⁻) itself is a strong hydrogen bond acceptor and will interact strongly with the N⁺-H and O-H groups.

    Computational studies on other protonated amino compounds, such as β-methylaminoalanine, have demonstrated the presence of very strong intramolecular hydrogen bonds involving the protonated amine. nih.gov It is therefore highly probable that this compound would exhibit significant intramolecular N⁺−H···O hydrogen bonding, influencing its preferred conformation.

    Solvation Effects and Molecular Dynamics Simulations

    Solvation plays a critical role in the structure and reactivity of amino alcohols. Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of these molecules in a solvent environment, providing insights into hydration shells and intermolecular interactions over time.

    MD simulations of neutral 2-Aminoethanol in aqueous solution have shown a clear preference for hydrophilic hydration. acs.org The molecule's conformation is influenced by the surrounding water molecules, with evidence of both strong and weak hydrogen bonding arrangements. acs.org In concentrated solutions, there is a tendency for the association of water molecules, while at high dilutions, the organic solutes are well-hydrated. acs.org For 3-Aminopropanol, its unique structure allows for the formation of various ordered aggregates in the liquid phase, including rings, chains, and even double helices, which is not observed for 2-Aminoethanol. arxiv.org

    Expected Solvation Effects for this compound:

    The presence of the positive charge on the ammonium group and the chloride counter-ion in this compound would lead to significantly stronger interactions with polar solvents like water compared to its neutral counterpart.

    Stronger Hydration Shell: The -NH₃⁺ group would be strongly solvated by water molecules, which would orient their oxygen atoms towards the positively charged nitrogen. The hydroxyl group would also participate in hydrogen bonding with water.

    Role of the Chloride Ion: The Cl⁻ ion would also be strongly hydrated and would form part of the complex, dynamic hydrogen-bonding network in solution.

    Conformational Changes: The strong solvation of the ionic groups could influence the conformational equilibrium of the 2-Aminopropanol backbone, potentially disrupting or altering the intramolecular hydrogen bonding observed in the gas phase.

    Ab initio molecular dynamics simulations on aqueous 2-Aminoethanol have highlighted the dual role of water molecules in stabilizing intermediates and assisting in proton transfer reactions. aip.org A similar, and likely more pronounced, role of water would be expected in the solvation and dynamics of this compound.

    Prediction of Spectroscopic Parameters

    Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and aid in the interpretation of spectra.

    For neutral 2-Aminoethanol and 3-Aminopropanol, computational methods have been used to predict vibrational frequencies, particularly the O-H and N-H stretching modes. ustc.edu.cnresearchgate.net The calculated frequencies for conformers with an intramolecular O−H···N hydrogen bond show a characteristic red-shift (a shift to lower frequency) compared to conformers with a "free" hydroxyl group. ustc.edu.cnresearchgate.net The magnitude of this red-shift is an indicator of the hydrogen bond strength, and it has been computationally shown to be more pronounced in 3-Aminopropanol than in 2-Aminoethanol, consistent with a stronger interaction. researchgate.net

    Predicted Spectroscopic Features for this compound:

    N⁺-H Stretching: The most significant change in the vibrational spectrum upon protonation would be the appearance of strong, broad absorption bands corresponding to the N⁺-H stretching vibrations of the ammonium group. These bands typically appear in the region of 2800-3200 cm⁻¹.

    O-H Stretching: The frequency of the O-H stretching vibration would be sensitive to its involvement in hydrogen bonding, either intramolecularly with the -NH₃⁺ group or intermolecularly with the chloride ion or solvent molecules. If a strong N⁺−H···O intramolecular bond is formed, the O-H bond itself might be less perturbed compared to a situation where it acts as a primary hydrogen bond donor.

    Fingerprint Region: The fingerprint region of the infrared spectrum (below 1600 cm⁻¹) would also show significant changes in the C-N, C-O, and C-C stretching and bending vibrations due to the change in mass and electronic structure upon protonation.

    Molecular dynamics simulations can be used to generate theoretical infrared spectra that account for anharmonic effects, which are particularly important in systems with strong hydrogen bonds, as demonstrated in studies of protonated β-methylaminoalanine. nih.gov Such an approach would be invaluable for accurately predicting the spectrum of this compound.

    Comparative Computational Studies with Analogues (e.g., 2-Aminoethanol, 3-Aminopropanol)

    The comparison between 2-Aminopropanol, 2-Aminoethanol, and 3-Aminopropanol provides valuable insights into the influence of the carbon chain length on the molecule's properties.

    As discussed, the key difference lies in the stability of the intramolecularly hydrogen-bonded ring. 3-Aminopropanol forms a more stable six-membered ring, leading to a stronger O−H···N interaction compared to the five-membered ring in 2-Aminoethanol. ustc.edu.cnnih.gov This is reflected in both calculated interaction energies and predicted vibrational frequency shifts. researchgate.net

    The table below summarizes some of the key comparative findings for the neutral analogues based on existing computational studies.

    Property2-Aminoethanol3-Aminopropanol
    Intramolecular H-Bond Ring Size 5-membered6-membered
    H-Bond Strength (O-H···N) WeakerStronger researchgate.net
    AIM Analysis No definitive H-bond researchgate.netIndicates H-bond researchgate.net
    NCI Analysis Shows weak H-bond researchgate.netShows stronger H-bond researchgate.net
    Predicted O-H Red-Shift Less pronouncedMore pronounced researchgate.net

    Comparative Context for this compound:

    This compound would be expected to share similarities with both protonated 2-Aminoethanol and protonated 3-Aminopropanol. The presence of the methyl group on the carbon adjacent to the amino group in 2-Aminopropanol will introduce steric effects that could influence the preferred dihedral angles and the geometry of any intramolecular hydrogen bonds.

    A computational study comparing the protonated forms of these three molecules would be necessary to quantify these differences. It would be expected that:

    The fundamental differences in hydrogen bonding capabilities (N⁺-H donor, O-H donor, Cl⁻ acceptor) would be common to all three hydrochloride salts.

    The conformational preferences and the relative stability of different conformers would be modulated by the length of the carbon backbone and the presence of the methyl substituent in 2-Aminopropanol. For instance, the steric hindrance from the methyl group might slightly weaken or alter the geometry of the intramolecular N⁺−H···O hydrogen bond compared to a hypothetical protonated 1-aminopropan-2-ol.

    Derivatives and Analogues of 2 Aminopropanol and Their Research Significance

    Synthesis and Properties of Substituted 2-Aminopropanols

    The synthesis of substituted 2-aminopropanols can be achieved through several strategic routes, often leveraging readily available chiral precursors to yield enantiomerically pure products. A common and effective method involves the reduction of α-amino acids, which are natural and abundant sources of chirality. For instance, L-alanine can be reduced to produce (S)-2-aminopropan-1-ol (alaninol). This transformation preserves the stereocenter, making it a valuable technique in asymmetric synthesis.

    Another significant synthetic pathway is the nucleophilic ring-opening of epoxides. Propylene (B89431) oxide, for example, can be reacted with ammonia (B1221849) or primary amines to yield 2-aminopropanol derivatives. This method allows for the introduction of various substituents on the nitrogen atom, leading to a wide range of N-substituted 2-aminopropanols. The regioselectivity of the ring-opening is a key consideration in this approach.

    Furthermore, conjugate addition reactions are employed for creating more complex substituted aminopropanols. For example, the conjugate addition of lithium amides to N-acryloyl derivatives derived from L-valine can produce various (S)-2-alkyl-3-aminopropanoic acids after deprotection, which are precursors to substituted aminopropanols.

    The properties of substituted 2-aminopropanols are heavily influenced by the nature and position of the substituents. N-alkylation, for instance, can impact the basicity of the amino group and the nucleophilicity of the molecule. The introduction of bulky substituents near the chiral center can create steric hindrance, which is a crucial factor in their application as chiral auxiliaries or ligands in asymmetric catalysis. These derivatives are instrumental in synthesizing a variety of pharmacologically important heterocyclic compounds.

    2-Aminopropane-1,3-Diols and Their Derivatives

    2-Aminopropane-1,3-diol, commonly known as serinol, is a prochiral amino alcohol structurally analogous to the amino acid serine. nih.gov Its versatile bifunctional nature, possessing a primary amine and two primary hydroxyl groups, makes it a valuable building block in organic synthesis. nbinno.com

    The synthesis of serinol can be accomplished through various chemical and biotechnological routes. Chemical methods often start from precursors like 2-nitro-1,3-propanediol, dihydroxyacetone, or 5-amino-1,3-dioxane. nih.gov It can also be prepared from the amino acid serine, preserving its inherent chirality. researchgate.net Green chemistry approaches have been developed, for instance, performing reactions with aldehydes and ketones in the absence of solvents and catalysts to produce serinol derivatives like imines and oxazolidines with high regioselectivity.

    Serinol and its derivatives have found significant applications in diverse fields. They are key intermediates in the synthesis of pharmaceuticals, including the immunosuppressive drug FTY720 (Fingolimod), and non-ionic X-ray contrast agents. nih.gov In polymer chemistry, N-substituted serinol monomers are used to prepare libraries of polyesters with potential biomedical applications. nih.gov These serinol-based polyesters are being explored as alternatives to traditional biomedical polymers like poly(glycolic acid). nih.gov Light-responsive polycarbonates and polyesters have also been developed from protected serinol, creating self-immolative polymers for potential use in drug delivery systems. acs.org Furthermore, serinol derivatives have been investigated as sustainable accelerators for the vulcanization of rubber, offering an environmentally friendlier alternative to conventional toxic chemicals. researchgate.netpolimi.it

    Comparison with Related Amino Alcohols: 2-Aminoethanol and 3-Aminopropanol

    The properties and reactivity of 2-aminopropanol are often best understood in comparison to its close structural homologues, 2-aminoethanol and 3-aminopropanol. The length of the carbon chain separating the amino and hydroxyl groups is a critical determinant of their conformational preferences, reactivity, and ultimate applications.

    All three amino alcohols can form intramolecular hydrogen bonds between the hydroxyl and amino groups. researchgate.net This interaction significantly influences their preferred conformations. In the gas phase, the most stable conformer for all three is one that allows for an O-H···N hydrogen bond. researchgate.net

    However, the strength of this intramolecular hydrogen bond varies with the size of the "ring" formed by the hydrogen bond and the carbon backbone. For 2-aminoethanol, this forms a five-membered ring. In 2-aminopropanol, it is a slightly distorted six-membered ring, and in 3-aminopropanol, it is a less strained six-membered ring. researchgate.net Spectroscopic studies suggest that the hydrogen bond interaction is more pronounced in 3-aminopropanol than in 2-aminoethanol, indicating that the strength of the intramolecular hydrogen bond increases with the length of the carbon chain. researchgate.net This is attributed to the greater flexibility of the longer chain, which allows for a more optimal geometry for the hydrogen bond. researchgate.net

    Table 1: Comparison of Physical Properties
    Property2-Aminoethanol2-Aminopropanol3-Aminopropanol
    Molecular Weight (g/mol)61.0875.1175.11
    Boiling Point (°C)170160 chemicalbook.com184-187 chemicalbook.com
    Melting Point (°C)10.3-2 chemicalbook.com10-12 chemicalbook.com
    pKa (25°C)9.509.469.96 chemicalbook.com

    The bifunctionality of these amino alcohols dictates their chemical reactivity, allowing them to react as both amines and alcohols. alfa-chemistry.com However, the spatial separation of these functional groups leads to differences in reactivity and reaction mechanisms.

    In reactions involving both functional groups, such as the formation of oxazolidines or in chelation with metal ions, the proximity of the -NH2 and -OH groups in 2-aminoethanol and 2-aminopropanol is crucial. This proximity allows for the facile formation of five- or six-membered chelate rings, which is often not possible for 3-aminopropanol.

    Computational studies on the reaction of β-amino alcohols with thionyl chloride show that the reaction mechanism can be influenced by the structure of the amino alcohol. For instance, the formation of a quaternary nitrogen species is a key step, but the energy barriers and preferred pathways can differ depending on the substituents and the resulting steric and electronic environment. researchgate.net In enzymatic reactions, the stereochemistry and structure also play a vital role. For example, both (R)- and (S)-2-aminopropanol are substrates for ethanolamine (B43304) ammonia-lyase, but the S-enantiomer is a significantly better substrate, and the rate-limiting steps of the reaction differ for the two enantiomers. nih.gov

    The structural and reactivity differences among these amino alcohols lead to their distinct applications in industry and research.

    2-Aminoethanol is widely used as a gas "scrubber" to remove acidic gases like carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams. researchgate.net It is also a precursor for the manufacture of surfactants, emulsifiers, pharmaceuticals, and chelating agents. researchgate.net

    2-Aminopropanol , being chiral, is often employed in asymmetric synthesis as a chiral auxiliary or as a starting material for chiral ligands. Its derivatives are valuable in the synthesis of specific pharmaceutical compounds where stereochemistry is critical.

    3-Aminopropanol is utilized in the production of various pharmaceuticals, including certain beta-lactam antibiotics, as well as in cosmetics. chemicalbook.com It also acts as a corrosion inhibitor and finds use in water treatment and for the absorption of carbon dioxide. chemicalbook.com Its longer chain provides different solubility and chelation properties compared to its shorter-chain counterparts, making it suitable for synthesizing specific polymers and as an intermediate for various organic compounds. chemicalbook.com

    Future Research Directions and Unexplored Avenues for 2 Aminopropanol Hydrochloride

    Novel Synthetic Methodologies

    The industrial production of 2-aminopropanol has traditionally relied on methods such as the reduction of alanine (B10760859) and its derivatives or the ammonolysis of propylene (B89431) oxide. However, these routes often present challenges, including the use of expensive or hazardous reducing agents like metal hydrides, high costs, and issues with selectivity and waste generation. google.comgoogle.com Future research is actively moving towards greener, more efficient, and economically viable synthetic strategies.

    One promising avenue is the development of advanced catalytic systems. For instance, a method utilizing a rare earth modified catalyst for the reaction of propylene oxide and liquid ammonia (B1221849) has been shown to achieve high selectivity under milder conditions, making it suitable for industrial-scale production. nih.gov Another approach involves the ring-opening of propylene oxide with hydrochloric acid followed by ammonolysis, which boasts high atom economy and avoids costly reducing agents. google.com

    Future explorations will likely focus on:

    Biocatalysis: Engineering enzymes, such as transaminases or amine dehydrogenases, for the highly stereoselective synthesis of chiral amines like 2-aminopropanol from readily available precursors. nih.gov Biocatalytic routes offer the potential for exceptional enantioselectivity under mild, environmentally benign conditions.

    Heterogeneous Catalysis: Designing novel solid catalysts that can be easily separated and recycled, improving the sustainability of the synthesis. Research into palladium metals immobilized on porous supports like SBA-15 has already shown promise for producing optically active alaninol. researchgate.net

    Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

    Table 1: Comparison of Existing and Future Synthetic Approaches for 2-Aminopropanol
    MethodologyKey FeaturesFuture Research Focus
    Reduction of Alanine DerivativesStarts from a chiral pool; often uses expensive metal hydrides. google.comgoogle.comDevelopment of cheaper, safer catalytic hydrogenation methods.
    Ammonolysis of Propylene OxideUses inexpensive starting materials; can suffer from poor regioselectivity. google.comDesign of highly regioselective catalysts (e.g., rare earth modified catalysts). nih.gov
    BiocatalysisPotentially high enantioselectivity; environmentally friendly. nih.govEnzyme discovery and protein engineering to improve substrate scope and efficiency. nih.gov
    Flow SynthesisEnhanced safety, scalability, and control.Optimization of reaction conditions and reactor design for continuous production.

    Advanced Catalytic Applications

    The true potential of 2-aminopropanol hydrochloride lies in its application in asymmetric catalysis, leveraging the inherent chirality of the molecule. Chiral β-amino alcohols are well-established as highly effective ligands for a multitude of metal-catalyzed enantioselective reactions. mdpi.comtcichemicals.com Derivatives of 2-aminopropanol can be synthesized to act as chiral ligands that coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

    Future research in this domain should concentrate on:

    Ligand Design and Synthesis: Creating a diverse library of new chiral ligands derived from (R)- and (S)-2-aminopropanol. These ligands can be fine-tuned by modifying substituents on the nitrogen or oxygen atoms to optimize their electronic and steric properties for specific catalytic transformations, such as C-C bond formation, hydrogenations, and aldol (B89426) reactions. rsc.orgmdpi.com

    Immobilized Catalysts: Anchoring these novel ligands to solid supports like polystyrene resins or nanoparticles. nih.gov This approach facilitates catalyst recovery and recycling, a key principle of green chemistry, making processes more economically and environmentally sustainable.

    Organocatalysis: Exploring the use of 2-aminopropanol derivatives as organocatalysts, which avoids the use of potentially toxic and expensive metals. Their bifunctional nature (amine and alcohol) can be exploited to activate substrates through hydrogen bonding and other non-covalent interactions.

    Deeper Mechanistic Understanding of Complex Reactions

    A profound understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and synthetic processes. For this compound, this involves dissecting the intricate details of how it participates in and influences chemical reactions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, identifying transition states, and predicting reactivity.

    Unexplored avenues include:

    Computational Modeling: Applying computational studies to model the behavior of 2-aminopropanol-derived ligands in catalytic cycles. This can provide insights into the mode of coordination, the origin of enantioselectivity, and the role of the counter-ion (chloride) in the reaction mechanism.

    Kinetic Studies: Performing detailed kinetic analysis of reactions catalyzed by 2-aminopropanol-based systems to experimentally validate computational models and quantify the impact of reaction conditions on rate and selectivity.

    Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) to observe reactive intermediates and gain a real-time understanding of the catalytic process.

    Exploration in Emerging Materials Science

    The unique bifunctional structure of 2-aminopropanol makes it an attractive candidate as a building block for novel functional materials. The amine and hydroxyl groups offer two distinct points for chemical modification and integration into larger molecular architectures.

    Promising future directions are:

    Metal-Organic Frameworks (MOFs): Using 2-aminopropanol or its derivatives as organic linkers or modulators in the synthesis of MOFs. rsc.org The introduction of the chiral amino alcohol moiety could impart chirality to the framework and create pores with specific functionalities. Such amine-functionalized MOFs could find applications in enantioselective separations, asymmetric catalysis, and targeted gas capture, particularly for CO2. rsc.orgmdpi.com

    Functional Polymers: Incorporating 2-aminopropanol as a monomer in polymerization reactions to create chiral polymers. These materials could be used as chiral stationary phases in chromatography or as recyclable polymeric catalysts. alfa-chemistry.com

    Self-Assembled Materials: Investigating the ability of derivatized 2-aminopropanol to self-assemble into ordered supramolecular structures like gels or liquid crystals, driven by hydrogen bonding and other intermolecular forces.

    Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

    The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how chemical research is conducted. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the pace of discovery. alfa-chemistry.comalfa-chemistry.com

    For this compound, AI and ML can be integrated to:

    Predict Catalytic Performance: Develop ML models trained on experimental data to predict the enantioselectivity and yield of reactions using new, untested ligands derived from 2-aminopropanol. This would allow for the in-silico screening of thousands of potential ligand structures, prioritizing the most promising candidates for synthesis.

    Optimize Reaction Conditions: Employ algorithms to rapidly identify the optimal conditions (e.g., solvent, temperature, catalyst loading) for both the synthesis of 2-aminopropanol and its subsequent use in catalytic applications, minimizing the need for extensive trial-and-error experimentation.

    Discover Novel Applications: Use natural language processing to mine the scientific literature and patent databases to identify unexplored connections and propose novel applications for 2-aminopropanol and related amino alcohols in areas beyond traditional chemistry.

    Design Functional Materials: Leverage generative models to design novel MOF or polymer structures incorporating 2-aminopropanol and predict their material properties, such as porosity, stability, and affinity for specific molecules.

    By systematically pursuing these research avenues, the scientific community can significantly expand the utility of this compound, transforming it from a simple chiral building block into a key component in the development of advanced catalysts, functional materials, and more sustainable chemical processes.

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing 2-Aminopropanol hydrochloride with high purity?

    • Methodology : Catalytic hydrogenation of alanine ethyl ester or reduction of DL-isoleucine derivatives using sodium in anhydrous alcohol are common routes. Ensure inert atmospheres and controlled temperatures to minimize by-products like oxidized or dimerized species. Post-synthesis purification via recrystallization from ethanol-acetone mixtures enhances purity .

    Q. Which analytical techniques are recommended for assessing the purity of this compound?

    • Methodology :

    • Thin-layer chromatography (TLC) : Use silica gel plates with mobile phases containing ethyl acetate, acetic acid, and hydrochloric acid. Visualize spots with ninhydrin/cadmium spray after heating .
    • HPLC : Employ reverse-phase columns (e.g., C18) with mobile phases of acetonitrile/water/phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid .

    Q. What are the critical physicochemical properties of this compound for experimental design?

    • Key Data :

    • Molecular weight: 111.57 g/mol (hydrochloride form)
    • Melting point: 86–87.5°C (hydrochloride, recrystallized from ethanol-acetone)
    • Solubility: Freely soluble in water and alcohols; sparingly soluble in nonpolar solvents .

    Q. How should this compound be stored to ensure stability?

    • Guidelines : Store in airtight, light-resistant containers under anhydrous conditions. Monitor for deliquescence due to hygroscopicity, and avoid prolonged exposure to elevated temperatures (>25°C) .

    Advanced Research Questions

    Q. How can synthetic instability (e.g., decomposition or by-product formation) be mitigated during this compound synthesis?

    • Strategies : Optimize reaction parameters (e.g., low-temperature hydrogenation at 40–60°C) and use stabilizing solvents like ethanol. Introduce scavengers (e.g., activated charcoal) to adsorb reactive intermediates. Monitor reaction progress via in-situ FTIR or NMR .

    Q. How do researchers resolve discrepancies between purity assessments from TLC and HPLC?

    • Methodology : Cross-validate using orthogonal techniques:

    • Mass spectrometry (MS) : Confirm molecular ion peaks and detect trace impurities.
    • Karl Fischer titration : Quantify water content, which may interfere with TLC/HPLC results.
    • Adjust mobile phase pH to improve separation of degradation products (e.g., oxidized amines) .

    Q. What computational or experimental approaches are used for stereochemical analysis of this compound derivatives?

    • Approaches :

    • Circular dichroism (CD) : Compare experimental CD spectra with TDDFT-calculated spectra for absolute configuration assignment.
    • Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers. Reference studies on structurally similar amino alcohols (e.g., 2-aminobutanol) for method adaptation .

    Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

    • Validation Parameters :

    • Linearity : Test over 80–120% of the target concentration range (R² ≥ 0.995).
    • Recovery : Spike known amounts into matrices (e.g., biological fluids) and assess recovery (95–105%).
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.